Mavoglurant (AFQ 056)

Description

Contextualization within Metabotropic Glutamate (B1630785) Receptor Research

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial role in the modulation of synaptic plasticity. The mGluR5 subtype, in particular, is highly expressed in brain regions associated with learning, memory, and emotion. stalicla.com The "mGluR theory" gained prominence in conditions like Fragile X syndrome (FXS), where the absence of the Fragile X Mental Retardation Protein (FMRP) leads to exaggerated mGluR5 signaling. patsnap.combohrium.com This theory posited that inhibiting mGluR5 could rectify the synaptic abnormalities underlying the cognitive and behavioral symptoms of FXS. researchgate.net Mavoglurant (B1676221) emerged as a key tool to test this hypothesis in both preclinical and clinical settings. researchgate.net

Overview of its Development for Investigational Purposes

Mavoglurant was identified through a high-throughput screening campaign and subsequent chemical derivatization. ncats.io In vitro studies demonstrated its potency and selectivity, with an IC50 of 30 nM for human mGluR5 and over 300-fold selectivity against other mGluR subtypes and a wide range of other central nervous system targets. ncats.iomedchemexpress.com This high selectivity made it an ideal candidate for investigating the specific roles of mGluR5 in various disease models. patsnap.com Its development path included extensive preclinical evaluation in animal models of Fragile X syndrome, Parkinson's disease, and other conditions, which then progressed to numerous clinical trials in human subjects. wikipedia.orgpatsnap.com

Structure

3D Structure

Properties

CAS No. |

1636881-77-0 |

|---|---|

Molecular Formula |

C19H23NO3 |

Molecular Weight |

313.4 g/mol |

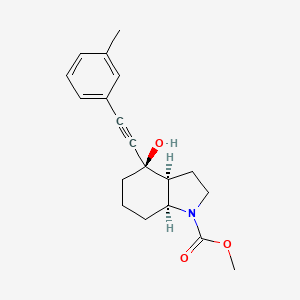

IUPAC Name |

methyl (3aS,4R,7aS)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate |

InChI |

InChI=1S/C19H23NO3/c1-14-5-3-6-15(13-14)8-11-19(22)10-4-7-17-16(19)9-12-20(17)18(21)23-2/h3,5-6,13,16-17,22H,4,7,9-10,12H2,1-2H3/t16-,17-,19-/m0/s1 |

InChI Key |

ZFPZEYHRWGMJCV-LNLFQRSKSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)C#C[C@]2(CCC[C@H]3[C@@H]2CCN3C(=O)OC)O |

Canonical SMILES |

CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC)O |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Mavoglurant Afq 056

Mechanism of Action as an mGluR5 Negative Allosteric Modulator (NAM)

Mavoglurant (B1676221) functions as a negative allosteric modulator (NAM) of the mGluR5. nih.gov This means it does not directly compete with the endogenous ligand, glutamate (B1630785), at its binding site. Instead, it binds to a distinct, allosteric site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate. nih.gov

Non-Competitive Inhibition Profile

Mavoglurant exhibits a non-competitive inhibition profile. nih.gov This mode of action allows it to modulate receptor activity only when the natural ligand, glutamate, is present, offering a more nuanced control over receptor signaling compared to competitive antagonists. nih.gov This is particularly advantageous in the central nervous system, where maintaining the natural patterns of synaptic signaling is crucial for cognitive functions. nih.gov Studies have shown that mavoglurant fully antagonizes mGluR5-mediated responses in functional assays. medchemexpress.com

Allosteric Binding Site Characterization

The allosteric binding site for mavoglurant is located within the seven-transmembrane (7TM) domain of the mGluR5. nih.govnih.gov This site is distinct from the orthosteric binding site where glutamate binds. nih.gov The binding pocket for mavoglurant is formed by residues from transmembrane helices TM2, TM3, TM5, TM6, and TM7. nih.gov Specifically, mavoglurant has been shown to interact directly with residues such as Gly624, Ile625, and Gly628 in TM2. nih.gov This interaction causes a conformational change in the receptor, which in turn inhibits its signaling activity.

Receptor Selectivity and Specificity

Mavoglurant demonstrates a high degree of selectivity and specificity for mGluR5, a critical feature for a therapeutic agent to minimize off-target effects.

Potency at Human mGluR5

Mavoglurant is a potent antagonist of human mGluR5. In functional assays, it has an IC50 of 30 nM. nih.govmedchemexpress.com Further studies have reported IC50 values of 110 nM and 30 nM in Ca2+- and PI-turnover assays, respectively, in cells stably expressing human mGluR5a. medchemexpress.com In rat brain membranes, mavoglurant displaces the binding of an allosteric ligand with an IC50 of 47 nM. medchemexpress.com

| Assay Type | Cell Line/Tissue | IC50 Value |

| Functional Assay | Human mGluR5 expressing cells | 30 nM |

| Ca2+ Mobilization Assay | L(tk-) cells expressing mGluR5a | 110 nM |

| PI-Turnover Assay | L(tk-) cells expressing mGluR5a | 30 nM |

| Radioligand Binding Assay | Rat brain membranes | 47 nM |

Selectivity Over Other mGluR Subtypes

A key characteristic of mavoglurant is its high selectivity for mGluR5 over other metabotropic glutamate receptor subtypes. nih.gov This selectivity is crucial because other mGluR subtypes, such as mGluR1, mGluR2, mGluR4, and mGluR7, have different physiological roles, and non-selective modulation could lead to unwanted side effects. nih.gov Targeting the allosteric site on mGluR5 has proven to be a successful strategy for achieving this selectivity, as the orthosteric glutamate binding site is highly conserved across different mGluR subtypes. nih.gov

Absence of Activity at Other CNS-Relevant Receptors, Transporters, or Enzymes

Comprehensive screening has demonstrated that mavoglurant is highly selective for mGluR5, showing a greater than 300-fold selectivity over a large panel of 238 other CNS-relevant targets, including other receptors, transporters, and enzymes. nih.govmedchemexpress.com This lack of off-target activity is a significant advantage, as it reduces the potential for unintended pharmacological effects and contributes to a more favorable safety profile. nih.gov

Influence on Intracellular Signaling Pathways

Mavoglurant (also known as AFQ056) is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). wikipedia.orgmedchemexpress.compatsnap.comnih.gov Its pharmacological effects are primarily derived from its ability to bind to an allosteric site on the mGluR5, a G-protein coupled receptor, thereby inhibiting its response to the endogenous agonist, glutamate. patsnap.comresearchgate.net This modulation of mGluR5 is critical as these receptors play a significant role in synaptic plasticity and neuronal excitability. patsnap.comnih.gov Overactivation of mGluR5 signaling has been linked to the pathophysiology of several neurological and psychiatric disorders. patsnap.com Mavoglurant's inhibitory action helps to restore the balance of glutamatergic signaling. patsnap.com

Modulation of Glutamate-Induced Activation (e.g., Ca2+ and PI-turnover assays)

The inhibitory potency of Mavoglurant on mGluR5 function has been quantified using cellular assays that measure the direct consequences of receptor activation. When glutamate binds to mGluR5, it activates the Gq/11 family of G-proteins, which in turn stimulates phospholipase C (PLC). nih.govfrontiersin.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. nih.govfrontiersin.org

Functional assays measuring this increase in intracellular Ca2+ concentration and the turnover of phosphoinositides (PI) are standard methods to evaluate mGluR5 antagonist activity. In studies using cells stably expressing human mGluR5a, Mavoglurant demonstrated a potent ability to antagonize the receptor's function. medchemexpress.comprobechem.com It fully counteracted the mGluR5-mediated responses with specific inhibitory concentrations. medchemexpress.comprobechem.com

Detailed in vitro characterization has established the half-maximal inhibitory concentrations (IC50) for Mavoglurant in these functional assays. medchemexpress.comnih.govprobechem.com These values confirm its high potency and selectivity as an mGluR5 antagonist. medchemexpress.comnih.gov

| Assay Type | Cell Line | Mavoglurant (AFQ056) IC50 | Reference |

|---|---|---|---|

| PI-Turnover Assay | L(tk-) cells expressing hmGluR5a | 30 nM | medchemexpress.comprobechem.com |

| Ca2+ Mobilization Assay | L(tk-) cells expressing hmGluR5a | 110 nM | medchemexpress.comprobechem.com |

| Functional Assay (unspecified) | Cells with human mGluR5 | 30 nM | nih.gov |

Impact on Downstream mGluR5 Signaling Cascades

The inhibition of mGluR5 activation by Mavoglurant has significant consequences for the complex downstream signaling cascades that regulate neuronal function. The initial block of IP3-mediated calcium release prevents the activation of numerous calcium-dependent enzymes and signaling pathways. nih.govfrontiersin.org

One of the major pathways affected is the mitogen-activated protein kinase (MAPK) cascade. frontiersin.org Activation of mGluR5 is known to lead to the phosphorylation and activation of extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK. frontiersin.orgnih.gov These kinases, in turn, phosphorylate a variety of cellular targets, including transcription factors that regulate gene expression necessary for synaptic plasticity. nih.gov For instance, ERK1/2 can phosphorylate the transcription factor Elk-1, while both ERK and other kinases like Ca2+/calmodulin-dependent protein kinases (CaMK) can lead to the phosphorylation of CREB (cAMP-responsive element-binding protein). nih.govdocumentsdelivered.comwustl.edu

By blocking the initial mGluR5 signal, Mavoglurant can prevent the aberrant activation of these downstream kinases. Studies in prion-infected cells, which show upregulated mGluR5 and its downstream kinases, demonstrated that treatment with an mGluR5 antagonist could restore the levels of activated p38, ERK, and JNK. frontiersin.org

Preclinical Research Paradigms and Methodologies Utilizing Mavoglurant Afq 056

In Vitro Experimental Models

In vitro studies have provided a foundational understanding of Mavoglurant's mechanism of action and its effects at the cellular and molecular level.

Cell Culture Systems (e.g., L(tk–) cells expressing mGluR5a, cultured primary neurons)

Initial characterization of Mavoglurant (B1676221) was performed using mouse fibroblast L(tk–) cells engineered to stably express the human mGluR5a receptor. In this system, Mavoglurant demonstrated its ability to act as a potent, non-competitive inhibitor of glutamate-induced mGluR5 activation. medchemexpress.com Functional assays, such as those measuring intracellular calcium mobilization and phosphoinositide (PI) turnover, revealed that Mavoglurant fully antagonizes hmGluR5-mediated responses with IC50 values of 110 nM and 30 nM, respectively. medchemexpress.comresearchgate.net

Further investigations have utilized cultured primary neurons from Fmr1 knockout (KO) mice, which serve as a disease-relevant model for FXS. These neurons exhibit characteristic morphological abnormalities, including elongated dendritic spines. portico.org Treatment with Mavoglurant has been shown to rescue this phenotype by shortening the elongated spines in a concentration-dependent manner. portico.orgnih.gov This finding suggests that Mavoglurant can correct structural abnormalities at the single-neuron level that are associated with the absence of FMRP. However, some studies have noted that while spine length is corrected, Mavoglurant treatment may also lead to a decrease in spine width and an increase in spine density in these cultured neurons. portico.orgnih.gov

| Experimental System | Key Finding | Reference |

|---|---|---|

| L(tk–) cells expressing mGluR5a | Mavoglurant non-competitively inhibited glutamate-induced activation of the human mGlu5 receptor with an IC50 of 30 nM. | medchemexpress.com |

| Cultured Fmr1 knockout hippocampal neurons | Mavoglurant treatment shortened elongated dendritic spines in a concentration-dependent manner. | portico.orgnih.gov |

| Cultured Fmr1 knockout hippocampal neurons | Treatment resulted in a decrease in dendritic spine width and an increase in spine density. | portico.orgnih.gov |

Membrane Binding Assays (e.g., [3H]-AAE327 displacement in rat brain membranes)

To determine the binding affinity of Mavoglurant for the mGluR5, radioligand binding assays have been conducted. These experiments typically use rat brain membrane preparations, which are rich in mGluR5. In these assays, Mavoglurant was shown to displace the binding of the allosteric radioligand [3H]-AAE327 in a concentration-dependent manner. The calculated IC50 value for this displacement was 47 nM, indicating a high affinity of Mavoglurant for the allosteric binding site on the mGluR5 receptor. medchemexpress.comresearchgate.net

| Assay | Tissue | Radioligand | Finding (IC50) | Reference |

|---|---|---|---|---|

| Displacement Binding | Rat brain membranes | [3H]-AAE327 | 47 nM | medchemexpress.comresearchgate.net |

Electrophysiological Recordings (e.g., synaptic plasticity studies)

The absence of FMRP in Fmr1 KO mice leads to well-documented alterations in synaptic plasticity, including exaggerated mGluR-dependent long-term depression (LTD) and deficits in long-term potentiation (LTP). frontiersin.orgndineuroscience.com These forms of synaptic plasticity are considered cellular correlates of learning and memory. The mGluR theory of FXS posits that excessive mGluR5 signaling underlies these electrophysiological deficits. Consequently, mGluR5 antagonists like Mavoglurant are hypothesized to normalize these aberrant forms of synaptic plasticity. frontiersin.org While direct electrophysiological studies detailing the effects of Mavoglurant on LTP and LTD in Fmr1 KO mice are not extensively reported in the provided search results, the correction of related molecular and structural phenotypes by Mavoglurant strongly supports its potential to modulate these processes. portico.orgnih.govoup.com

Molecular and Biochemical Assays (e.g., protein synthesis, biomarker expression)

A key molecular phenotype in FXS is the excessive protein synthesis that occurs downstream of mGluR5 activation in the absence of FMRP's translational repression. frontiersin.orgunil.ch Studies have shown that protein synthesis levels are significantly increased in primary cortical neurons from Fmr1 KO mice. unil.chnih.gov Pharmacological interventions targeting this pathway are a central therapeutic strategy.

In vitro assays have been used to assess the effect of Mavoglurant on specific molecular markers. For instance, in cultured primary neurons from Fmr1 KO mice, Mavoglurant has been shown to significantly reduce the dendritic expression of amyloid-beta protein precursor (APP). oup.com Dysregulated levels of APP are implicated in the impaired synaptic plasticity observed in FXS. oup.com In these studies, Mavoglurant demonstrated a dose-dependent reduction in dendritic APP expression. oup.com

| Assay Type | Model System | Biomarker/Process | Effect of Mavoglurant | Reference |

|---|---|---|---|---|

| Immunocytochemistry | Cultured Fmr1 KO primary neurons | Dendritic Amyloid-beta protein precursor (APP) expression | Significantly reduced | oup.com |

| General | Fmr1 KO mouse models | Excessive protein synthesis | Hypothesized to normalize | frontiersin.orgunil.ch |

In Vivo Animal Models

In vivo studies, primarily using rodent models of FXS, have been crucial for evaluating the potential of Mavoglurant to correct behavioral and neuroanatomical deficits that more closely resemble the human condition.

Genetic Rodent Models of Neurodevelopmental Disorders (e.g., Fmr1 knockout mice)

The Fmr1 knockout (KO) mouse is the most widely used animal model for FXS. frontiersin.org These mice recapitulate many of the core features of the human syndrome, including cognitive deficits, hyperactivity, and social behavior abnormalities. frontiersin.orgnih.gov Numerous studies have utilized Fmr1 KO mice to test the efficacy of Mavoglurant.

One of the key findings is the rescue of social behavior deficits. Chronic administration of Mavoglurant has been shown to restore the sociability behavior of Fmr1 KO mice to the levels of their wild-type littermates in a three-chambered social interaction task. nih.gov

Furthermore, long-term treatment with Mavoglurant has been demonstrated to correct the abnormal dendritic spine phenotype observed in these mice. Specifically, it rescues the increased spine length in the hippocampal CA1 pyramidal neurons of adult Fmr1 KO mice. This reversal of a structural abnormality suggests that treatment, even at a later stage, can be effective.

Mavoglurant has also been shown to rescue deficits in sensorimotor gating, as measured by prepulse inhibition (PPI) of the startle response. Fmr1 KO mice exhibit a deficit in PPI, which is restored to wild-type levels following treatment with Mavoglurant. portico.orgnih.gov

| Phenotype | Animal Model | Effect of Mavoglurant | Reference |

|---|---|---|---|

| Social behavior deficits | Fmr1 knockout mice | Restored sociability to wild-type levels after chronic administration. | nih.gov |

| Abnormal dendritic spine length | Fmr1 knockout mice (adult) | Rescued abnormal spine length in hippocampal CA1 neurons after long-term treatment. | |

| Deficit in prepulse inhibition (PPI) | Fmr1 knockout mice | Rescued the PPI deficit, restoring it to wild-type levels. | portico.orgnih.gov |

Induced Disease Models (e.g., MPTP-lesioned monkey model of Parkinson's disease, stress-induced hyperthermia in mice, rat models of substance use)

MPTP-Lesioned Monkey Model of Parkinson's Disease: Mavoglurant has been significantly studied for its potential to treat L-DOPA-induced dyskinesias (LID), a common complication in Parkinson's disease (PD) therapy. In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned monkey model, which mimics key aspects of human PD, Mavoglurant demonstrated significant anti-dyskinetic effects. nih.govencore-expertisecentrum.nl Studies in MPTP-treated cynomolgus monkeys showed that Mavoglurant reduced dyskinesia scores without negatively impacting the anti-parkinsonian benefits of L-DOPA. nih.govplos.org In fact, in an MPTP-lesioned macaque model, Mavoglurant was found to decrease the peak intensity of dyskinesia while preserving the therapeutic effects of levodopa. ndineuroscience.com Some evidence even suggests it can potentiate the effects of low doses of L-DOPA, increasing its anti-parkinsonian activity. plos.orgndineuroscience.com This body of preclinical work provided a strong rationale for its clinical evaluation in PD patients with LID. mdpi.comcore.ac.uk

Stress-Induced Hyperthermia (SIH) in Mice: The anxiolytic potential of Mavoglurant was assessed using the stress-induced hyperthermia (SIH) model in mice, a common screening paradigm for anti-anxiety drugs. Mavoglurant was shown to inhibit SIH in a dose-dependent manner, indicating anxiolytic-like activity. researchgate.net Its efficacy in the SIH test was found to be better than that of MPEP, a prototypic mGluR5 antagonist. nih.govfrontiersin.orgnih.gov

Rat Models of Substance Use: The role of the mGluR5 receptor in addiction has prompted investigation into Mavoglurant's effects in substance use models. Preclinical studies in rodents suggest that blocking the mGluR5 receptor can inhibit cocaine self-administration and seeking behaviors. scispace.com While much of the foundational work was done with the antagonist MPEP in models like alcohol-preferring rats mdpi.com, Mavoglurant has been specifically investigated for its potential to modulate addiction-related behaviors. For instance, a study was designed to test the hypothesis that Mavoglurant, as a selective, brain-penetrant mGluR5 negative allosteric modulator, would block long-access intravenous cocaine self-administration in rats. researchgate.net

Behavioral Phenotype Assessment Methodologies in Animal Models (e.g., acoustic prepulse inhibition of startle response, social behavior paradigms, audiogenic seizures, stress-induced hyperthermia)

Preclinical studies of Mavoglurant, particularly in the context of Fragile X Syndrome (FXS), have utilized a range of behavioral assessments in the Fmr1 knockout (KO) mouse model, which recapitulates aspects of the human condition.

Acoustic Prepulse Inhibition (PPI) of Startle Response: Fmr1 KO mice exhibit a deficit in the prepulse inhibition of the acoustic startle response, a phenotype also observed in FXS patients. nih.gov Research has demonstrated that administration of Mavoglurant can rescue this PPI deficit, restoring the response to levels seen in wild-type mice. researchgate.net

Social Behavior Paradigms: Altered social behavior is a core feature of FXS. In the three-chambered social interaction task, untreated Fmr1 KO mice show enhanced interaction with a stranger mouse. nih.gov Chronic administration of Mavoglurant was found to restore this sociability behavior, normalizing the interaction time to that of wild-type littermates. researchgate.netnih.gov Other studies using the Automated Tube Test, which assesses social dominance, also showed that pharmacological inhibition of mGluR5 with Mavoglurant could partially rescue altered social behaviors in Fmr1 KO mice. plos.org

Audiogenic Seizures: Fmr1 KO mice have a lower threshold for seizures induced by loud auditory stimuli (audiogenic seizures). ndineuroscience.comnih.gov In comparative studies, Mavoglurant was effective in attenuating wild running and audiogenic-induced seizures in these mice, demonstrating its anticonvulsant properties in this specific disease model. ndineuroscience.com

Stress-Induced Hyperthermia (SIH): As mentioned previously, the SIH test in mice was used to establish the anxiolytic-like effects of Mavoglurant. The compound effectively attenuated the stress-induced rise in body temperature, with performance comparable to the positive control, chlordiazepoxide. researchgate.net

Histological and Morphological Analyses (e.g., dendritic spine structure and density)

A key pathological hallmark of FXS, observed in both human patients and Fmr1 KO mice, is an abnormal dendritic spine phenotype, often characterized by an overabundance of long, thin, and immature spines. ndineuroscience.commdpi.com This is thought to result from the exaggerated mGluR5 signaling in the absence of the FMR1 protein (FMRP).

Preclinical studies have shown that Mavoglurant can correct these neuroanatomical alterations.

Dendritic Spine Length and Maturity: In hippocampal CA1 pyramidal neurons of adult Fmr1 KO mice, long-term treatment with Mavoglurant successfully rescued the abnormal, elongated spine phenotype. nih.gov Other research confirmed that Mavoglurant treatment rescued the ratio of mature to immature dendritic spines in these mice. ndineuroscience.com Similar effects were observed in vitro, where Mavoglurant reversed the abnormal morphology of elongated spines in cultured hippocampal neurons from Fmr1 KO mice. researchgate.net These findings provided direct histological evidence that Mavoglurant could rescue the underlying dendritic spine architecture, a key therapeutic goal in FXS. core.ac.uk

Preclinical Pharmacokinetic and Pharmacodynamic Characterization in Animal Models

The preclinical development of Mavoglurant included a thorough characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties in animal models to establish its viability as a drug candidate.

Brain Penetrance and Distribution in Animals

Mavoglurant was demonstrated to be brain penetrant. researchgate.net Pharmacokinetic studies in male Sprague-Dawley rats provided specific data on its distribution into the central nervous system. Following a single intravenous administration, the maximum concentration (Cmax) in the brain was 8400 pmol/g. researchgate.net After oral administration, the Cmax in the brain was 3500 pmol/g, while the corresponding plasma Cmax was 950 pmol/mL, indicating effective passage across the blood-brain barrier. researchgate.net

Table 1: Mavoglurant Peak Concentration in Rats

| Route of Administration | Peak Concentration (Cmax) - Plasma | Peak Concentration (Cmax) - Brain |

|---|---|---|

| Intravenous (3.1 mg/kg) | 3330 pmol/mL | 8400 pmol/g |

| Oral (9.4 mg/kg) | 950 pmol/mL | 3500 pmol/g |

Data sourced from MedchemExpress. researchgate.net

Preclinical Half-Life and Bioavailability (e.g., in rats and mice)

Studies in rats revealed that Mavoglurant possessed an improved pharmacokinetic profile compared to earlier mGluR5 antagonists like MPEP. nih.govfrontiersin.orgnih.gov In male Sprague-Dawley rats, the terminal half-life was approximately 2.9 hours following oral administration and 0.69 hours following intravenous administration. researchgate.net The oral bioavailability (F) in rats was determined to be a moderate 32%. researchgate.net

Table 2: Pharmacokinetic Parameters of Mavoglurant in Rats

| Route of Administration | Terminal Half-Life (t1/2) | Oral Bioavailability (F) |

|---|---|---|

| Oral (9.4 mg/kg) | 2.9 h | 32% |

| Intravenous (3.1 mg/kg) | 0.69 h | N/A |

Data sourced from MedchemExpress. researchgate.net

Receptor Occupancy Measurements in Preclinical Species

To confirm target engagement in the central nervous system, receptor occupancy studies were conducted in preclinical species using Positron Emission Tomography (PET). Mavoglurant binds to an allosteric site on the mGluR5 receptor, the same site used by the PET radioligand [11C]-ABP688. researchgate.net A specific study was performed to measure the mGluR5 receptor occupancy of Mavoglurant in non-human primates using the PET tracer [18F]PEB. mdpi.com These preclinical occupancy studies were critical for informing dose selection in subsequent clinical trials, with the aim of achieving a degree of receptor modulation (~50% inhibition) that was presumed to be effective based on animal models of FXS. plos.org

Neurobiological Effects in Preclinical Disease Models

Fragile X Syndrome (FXS) Models (Fmr1 knockout mice and cellular models)

The absence of the fragile X mental retardation protein (FMRP) in FXS leads to exaggerated signaling through the mGluR5 pathway, a critical component in synaptic function and plasticity. nih.govnih.govnih.gov This observation forms the basis of the "mGluR theory" of Fragile X, which posits that inhibiting this overactive pathway could ameliorate many of the symptoms of the disorder. Fmr1 KO mice, which lack the Fmr1 gene and thus FMRP, exhibit many of the hallmark features of human FXS, including cognitive deficits, autistic-like behaviors, and cellular abnormalities, making them an invaluable tool for testing the efficacy of therapeutic compounds like Mavoglurant (B1676221). nih.govnih.govnih.gov

Reversal of Synaptic Plasticity Deficits

A key consequence of FMRP absence is the dysregulation of synaptic plasticity, the cellular mechanism underlying learning and memory. nih.govnih.gov

In Fmr1 KO mice, a form of synaptic plasticity known as mGluR-dependent long-term depression (LTD) is enhanced. nih.govnih.gov This aberrant LTD is considered a core deficit in FXS. Studies have indicated that the absence of FMRP leads to defects in synaptic plasticity and enhanced LTD. nih.gov

A characteristic neuropathological finding in both humans with FXS and Fmr1 KO mice is the presence of an abnormally high density of long, thin, and immature-looking dendritic spines on neurons. nih.govnih.govcshl.edu These structural abnormalities are thought to impair proper synaptic communication.

Long-term treatment with Mavoglurant in adult Fmr1 KO mice has been shown to rescue these abnormal dendritic spine lengths in hippocampal CA1 pyramidal neurons. nih.govscilit.com While spine density was not found to be different in one study, the correction of spine length suggests that targeting mGluR5 can reverse established structural abnormalities. nih.gov Another study noted that early in development (at 1 week), Fmr1 KO mice have a higher spine density, which normalizes by 4 weeks of age. cshl.edu

Interactive Table: Effect of Mavoglurant on Dendritic Spine Morphology in Fmr1 KO Mice

| Parameter | Finding in Untreated Fmr1 KO Mice | Effect of Mavoglurant Treatment |

| Spine Length | Increased length in adult mice nih.gov | Rescue of abnormal length nih.gov |

| Spine Density | No difference in adult mice nih.gov | Not applicable nih.gov |

Modulation of Protein Synthesis Regulation

FMRP is an RNA-binding protein that plays a crucial role in regulating the translation of specific mRNAs at the synapse, a process essential for synaptic plasticity. nih.govnih.gov In the absence of FMRP, the mGluR5 signaling pathway, which normally stimulates protein synthesis, becomes overactive, leading to excessive protein production. While direct studies on Mavoglurant's effect on protein synthesis are a key area of investigation, it is hypothesized that by antagonizing mGluR5, Mavoglurant helps to normalize this dysregulated protein synthesis.

Attenuation of Hyperexcitability and Seizure Susceptibility (e.g., audiogenic seizures)

Individuals with FXS often exhibit hyperexcitability and an increased risk of seizures. nih.gov A well-established phenotype in Fmr1 KO mice is their susceptibility to audiogenic seizures (seizures induced by loud sounds). nih.govbiorxiv.orgresearchgate.net Preclinical studies have demonstrated that acute administration of mGluR5 antagonists can correct this susceptibility. nih.govnih.govbiorxiv.org This suggests that the overactive mGluR5 pathway contributes to the neuronal hyperexcitability seen in FXS and that Mavoglurant can effectively counteract this deficit.

Correction of Select Behavioral Abnormalities (e.g., social behavior, hyperthermia, prepulse inhibition)

Fmr1 KO mice display a range of behavioral abnormalities that model aspects of the human condition, including deficits in social interaction and sensory processing. nih.govnih.gov Chronic administration of Mavoglurant has been shown to restore social behavior in Fmr1 KO mice to levels comparable to their wild-type littermates. nih.govstorkapp.me Specifically, it corrected the enhanced interaction with a stranger mouse observed in the knockout animals. nih.gov

Furthermore, pharmacological inhibition of mGluR5 has been shown to correct deficits in prepulse inhibition, a measure of sensorimotor gating that is often impaired in individuals with FXS and other neuropsychiatric disorders. nih.govjci.org Resting-state fMRI studies in Fmr1 KO mice have also revealed a hypoconnectivity phenotype which was partly restored by Mavoglurant treatment, suggesting a potential to rescue circuit-specific functional connectivity. researchgate.net

Interactive Table: Effect of Mavoglurant on Behavioral Phenotypes in Fmr1 KO Mice

| Behavioral Phenotype | Finding in Untreated Fmr1 KO Mice | Effect of Mavoglurant Treatment |

| Social Behavior | Enhanced interaction with a stranger mouse nih.gov | Restored to wild-type levels nih.gov |

| Prepulse Inhibition | Deficits in prepulse inhibition nih.govjci.org | Correction of deficits nih.gov |

| Functional Brain Connectivity | Hypo-connectivity in specific circuits researchgate.net | Partial restoration of connectivity researchgate.net |

Impact on Biomarker Expression

In the context of neurodevelopmental disorders, the "mGluR theory" suggests that excessive mGluR5 signaling contributes to synaptic abnormalities. Research in animal models of Fragile X Syndrome, such as the Fmr1 knockout mice, has explored the effects of Mavoglurant on brain connectivity and biomarker expression. While direct evidence on Mavoglurant's impact on Amyloid-beta precursor protein (APP) in dendrites is not extensively detailed in the provided results, the underlying principle of modulating synaptic protein synthesis is relevant. In Alzheimer's disease research, APP is a key protein that, when cleaved, produces amyloid-beta peptides. nih.govnih.gov The processing of APP is a complex mechanism that can be influenced by neuronal activity and signaling pathways, including those involving glutamate (B1630785) receptors. nih.govnih.gov Studies have shown that inhibiting mGluR5 activity with Mavoglurant can rescue certain functional connectivity deficits in Fmr1 knockout mice, suggesting an influence on the molecular mechanisms that govern synaptic function. nih.gov

L-Dopa-Induced Dyskinesia (LID) Models

Long-term use of Levodopa (L-dopa), a primary treatment for Parkinson's disease, often leads to the development of debilitating L-dopa-induced dyskinesia (LID). nih.gov Preclinical research in animal models, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-lesioned monkeys, has been crucial in understanding the mechanisms of LID and evaluating potential therapeutic agents like Mavoglurant. nih.govuvic.ca

A leading hypothesis for the development of LID points to aberrant glutamatergic signaling in the basal ganglia, particularly in the striatum. nih.gov The loss of dopaminergic neurons in Parkinson's disease leads to a cascade of changes in the cortico-striatal pathways, resulting in hyperactivity of glutamatergic signaling. Mavoglurant, as an mGluR5 antagonist, is designed to counteract this by selectively inhibiting these receptors. nih.gov In animal models of LID, the modulation of glutamatergic signaling by mGluR5 antagonists has been shown to be effective in reducing dyskinetic movements. nih.gov By targeting mGluR5, Mavoglurant aims to normalize the pathological increase in glutamate-mediated neurotransmission that contributes to the involuntary movements seen in LID. nih.gov

Consistent with its mechanism of action, Mavoglurant and other mGluR5 antagonists have demonstrated the ability to reduce abnormal involuntary movements in various animal models of Parkinson's disease. nih.govnih.gov Studies in both 6-hydroxydopamine (6-OHDA)-lesioned rats and MPTP-lesioned monkeys have shown that the co-administration of mGluR5 negative allosteric modulators, including Mavoglurant, with L-dopa can inhibit or lessen the severity and duration of LID. nih.gov While clinical trial results in human patients have been inconsistent, the preclinical data provided a strong rationale for its investigation. nih.gov For instance, a meta-analysis of clinical trials showed that while Mavoglurant did not significantly improve several patient-reported outcomes, it did show a significant improvement in dyskinesia scores as measured by the Modified Abnormal Involuntary Movement Scale (mAIMS). nih.govnih.gov

Effects of Mavoglurant on L-Dopa-Induced Dyskinesia in Preclinical Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| MPTP-lesioned monkeys | Coadministration of mGluR5 antagonists with L-Dopa reduced the intensity and duration of LID. | nih.gov |

| 6-OHDA-lesioned rats | Negative allosteric modulators of mGluR5, including Mavoglurant, inhibited or reduced LID when given with L-Dopa. | nih.gov |

The therapeutic effect of Mavoglurant on LID is primarily through the modulation of glutamatergic pathways, but this has an indirect influence on the function of dopaminergic pathways. In the parkinsonian state, there is a complex interplay between the dopamine (B1211576) and glutamate systems in the basal ganglia. The overactivity of the glutamatergic system is thought to contribute to the abnormal signaling in the dopamine-depleted striatum. Research with the mGluR5 antagonist MPEP in MPTP monkeys with LID revealed that its anti-dyskinetic effects were associated with a normalization of striatal dopamine D1 and D2 receptors. nih.gov By dampening the excessive glutamatergic tone, mGluR5 antagonists like Mavoglurant can help to restore a more balanced signaling environment within the basal ganglia, thereby improving the function of the remaining dopaminergic pathways and the response to L-dopa therapy.

Models of Substance Use Disorders

The role of the glutamate system, and specifically mGluR5, has also been implicated in the neurobiology of addiction. Preclinical studies have investigated Mavoglurant's potential in treating substance use disorders.

In preclinical models of cocaine use disorder, Mavoglurant has shown promise. nih.gov Research using rat models of intravenous cocaine self-administration demonstrated that Mavoglurant could dose-dependently reduce cocaine intake. nih.gov This effect was particularly noted in rats with a history of long access to cocaine, a model that is thought to better represent escalated or compulsive drug use. nih.gov These preclinical findings suggest that by blocking mGluR5, Mavoglurant can interfere with the reinforcing properties of cocaine and reduce the motivation to self-administer the drug. nih.govnih.gov

Effect of Mavoglurant on Cocaine Self-Administration in Rats

| Experimental Condition | Effect of Mavoglurant | Reference |

|---|---|---|

| Long access (6h/day) to intravenous cocaine | Dose-dependently reduced cocaine self-administration. | nih.gov |

| Short access (1h/day) to intravenous cocaine | No effect on cocaine self-administration. | nih.gov |

Impact on Reward Pathways and Motivation

Metabotropic glutamate receptor 5 (mGluR5) is highly expressed in brain regions critical for processing reward and motivation, including the nucleus accumbens (NAcc), hippocampus, and cerebral cortex. researchgate.net These receptors play a significant role in modulating glutamatergic transmission, which is fundamental to the neurobiological underpinnings of reward-related learning and behavior. nih.govnih.gov The antagonist action of Mavoglurant at these receptors is central to its effects on these pathways.

Preclinical research suggests that the mGluR5 system is a key modulator of the brain's reward circuitry. nih.gov These receptors are involved in the mechanisms of drug reward and the motivation to seek drugs. clinicaltrials.govnih.gov By blocking mGluR5, compounds like Mavoglurant can influence the excessive glutamate signaling that is often associated with pathological reward-seeking behaviors. For instance, studies have explored the effects of mGluR5 antagonists on the neural circuitry underlying addiction, with findings indicating that inhibition of these receptors can impact cocaine reward and seeking behaviors. nih.gov

Clinical studies have been designed to probe the effects of Mavoglurant on reward-related brain function. One such study aimed to use functional neuroimaging to examine the impact of Mavoglurant on the nucleus accumbens (NAcc) and medial prefrontal cortex (mPFC) during tasks related to reward and impulsivity. clinicaltrials.gov The goal of such research is to clarify the role of the glutamatergic system in brain functions related to motivation and reward. clinicaltrials.gov

Modulation of Alcohol-Related Behaviors

The involvement of mGluR5 in the neurobiology of alcohol use disorder has been a significant area of preclinical investigation. nih.gov Research consistently shows that negative allosteric modulators (NAMs) of mGluR5 can effectively reduce alcohol consumption across a variety of animal models. nih.gov

Ethanol (B145695) Consumption

Preclinical models provide strong evidence for the role of mGluR5 in alcohol consumption. Studies using mGluR5-deficient mice have shown that these animals voluntarily consume less ethanol. clinicaltrials.gov This genetic evidence is supported by pharmacological studies. The administration of mGluR5 antagonists, such as MPEP, directly into the nucleus accumbens of alcohol-preferring rats has been shown to decrease ethanol self-administration. clinicaltrials.gov These findings highlight the consistent effect of mGluR5 blockade in reducing volitional alcohol intake. nih.gov

The table below summarizes findings from preclinical models regarding the effect of mGluR5 modulation on ethanol consumption.

| Model | Intervention | Outcome on Ethanol Consumption | Reference |

| mGluR5-deficient mice | Genetic knockout of mGluR5 | Reduced voluntary ethanol consumption | clinicaltrials.gov |

| Alcohol-preferring rats | MPEP (mGluR5 antagonist) administration into NAcc | Reduced ethanol self-administration | clinicaltrials.gov |

| Various rat and mouse strains | General mGluR5 Negative Allosteric Modulators (NAMs) | Consistent reduction in alcohol consumption | nih.gov |

Sensitivity to Hypnotic Effects

Beyond consumption, mGluR5 signaling also appears to modulate the sedative or hypnotic effects of ethanol. Preclinical data indicates that mice lacking mGluR5 are more sensitive to the hypnotic effects of ethanol. clinicaltrials.gov This increased sensitivity suggests that the antagonism of mGluR5 by compounds like Mavoglurant could potentially enhance the sedative properties of alcohol. clinicaltrials.gov The study of ethanol's hypnotic effects is a standard method to assess sensitivity, where researchers measure sleep time after ethanol administration. capes.gov.brnih.govresearchgate.net

The table below details the observed relationship between mGluR5 and sensitivity to the hypnotic effects of ethanol in preclinical studies.

| Model | Observation | Implication for mGluR5 Antagonism | Reference |

| mGluR5-deficient mice | Increased sensitivity to the hypnotic effects of ethanol | Suggests mGluR5 antagonists may increase sensitivity | clinicaltrials.gov |

Validation of the mGluR Theory in Fragile X Syndrome

The "mGluR theory" of Fragile X syndrome (FXS) posits that the absence of the Fragile X Messenger Ribonucleoprotein (FMRP) leads to exaggerated signaling through group 1 mGluRs, particularly mGluR5. researchgate.netjci.org This overactive signaling is thought to cause abnormal synaptic plasticity and contribute to the cognitive and behavioral deficits seen in FXS. jci.org Mavoglurant research has been central to testing this theory in both preclinical and clinical settings.

Extensive preclinical work in animal models of FXS, such as the Fmr1 knockout mouse, provided strong support for the mGluR theory. jci.org Studies demonstrated that treatment with mGluR5 negative allosteric modulators, including mavoglurant, could reverse key phenotypes of the disorder. jci.org For instance, mavoglurant was shown to correct abnormalities in dendritic spine architecture and restore social behavior in FXS mouse models. nih.govethz.ch These promising preclinical results suggested that antagonizing mGluR5 could be a viable therapeutic strategy for FXS. researchgate.netnih.gov

However, this preclinical success did not translate into broad efficacy in human clinical trials. fraxa.org Two large-scale, randomized, placebo-controlled trials of mavoglurant in adults and adolescents with FXS failed to meet their primary endpoints of demonstrating significant improvement in behavioral symptoms compared to placebo. nih.govfraxa.org This led Novartis to discontinue the development of mavoglurant for FXS. fraxa.org

Table 1: Key Research Findings of Mavoglurant in Fragile X Syndrome

| Study Type | Model/Subject | Key Findings | Implication for mGluR Theory | Reference(s) |

|---|---|---|---|---|

| Preclinical | Fmr1 knockout mice | Mavoglurant reverses structural spine abnormalities. | Supports the theory by showing that blocking mGluR5 can correct a core neuropathological feature. | ethz.ch |

| Preclinical | Fmr1 knockout mice | Mavoglurant restores social behavior. | Provides behavioral evidence in an animal model that inhibiting mGluR5 is beneficial. | nih.gov |

| Preclinical | Fmr1 knockout mice | Mavoglurant re-establishes functional brain connectivity in specific networks. | Suggests mGluR5 inhibition can restore brain function at a system level. | ethz.ch |

| Clinical Trial | Adults & Adolescents with FXS | Failed to meet primary endpoints of improving abnormal behaviors compared to placebo. | Challenged the direct translatability of the theory from animal models to human behavioral outcomes. | fraxa.org |

| Clinical Trial (Sub-study) | Adults & Adolescents with FXS | Mavoglurant increased gaze to the eye region of faces, a measure of social engagement. | Provides evidence of target engagement and a positive effect on a core biobehavioral marker, suggesting the theory remains relevant. | plos.orgrush.edu |

Elucidation of Glutamatergic Pathway Dysregulation in Movement Disorders

Research with mavoglurant has contributed to understanding the role of glutamatergic signaling in movement disorders, particularly L-DOPA-induced dyskinesia (LID) in Parkinson's disease (PD). frontiersin.org The development of LID is associated with increased and altered glutamatergic signaling in the basal ganglia. frontiersin.orgnih.gov As a result, mGluR5, which is highly expressed in these brain regions, became a key target for investigation. frontiersin.org

These preclinical findings prompted clinical trials to evaluate mGluR5 antagonists in patients with PD. neurology.org Phase 2 studies of mavoglurant in PD patients with LID showed that the compound was generally well-tolerated. neurology.org Despite the promising preclinical data and theoretical basis, these trials ultimately failed to demonstrate efficacy in reducing LID. neurology.org The failure of mavoglurant and other mGluR5 antagonists to show a clear benefit in human studies, despite substantial preclinical evidence, highlights the complexity of glutamatergic dysregulation in PD. neurology.org This body of research underscores that while the glutamatergic system and mGluR5 are clearly involved in the pathophysiology of LID, direct antagonism may not be a sufficient therapeutic strategy, pointing toward a need to investigate patient selection, receptor occupancy, or more complex poly-pharmacological approaches. neurology.org

Table 2: Mavoglurant Research in Movement Disorders

| Study Type | Model/Subject | Key Findings | Implication for Pathophysiology | Reference(s) |

|---|---|---|---|---|

| Preclinical | MPTP-lesioned macaque (primate model of PD) | Acute mavoglurant administration reduced peak dose dyskinesia but not global dyskinesia severity. | Suggests mGluR5 modulation can impact some aspects of LID but may not be sufficient to control the overall syndrome. | doi.org |

| Clinical Trial (Phase 2) | Patients with PD and LID | Mavoglurant failed to show efficacy in reducing levodopa-induced dyskinesias. | Indicates that the role of mGluR5 in human LID is more complex than suggested by animal models and that direct antagonism is not a straightforward therapeutic solution. | neurology.org |

Role of mGluR5 in Addiction Neurobiology

Mavoglurant research has been valuable in exploring the neurobiology of addiction, particularly for cocaine use disorder (CUD). nih.govnih.gov The glutamate homeostasis hypothesis of addiction suggests that chronic drug use leads to a synaptic glutamate overflow that activates mGluR5, driving pathological neuroplastic changes in the brain's reward circuitry. oup.com

In preclinical models, mavoglurant has been shown to effectively reduce drug-seeking behavior. A 2024 study investigated the effects of mavoglurant on rats with either short access (ShA) or long access (LgA) to cocaine self-administration, a model designed to mimic casual versus escalated drug use. nih.gov The results showed that mavoglurant, administered either intraperitoneally or orally, dose-dependently reduced intravenous cocaine self-administration in the LgA group, which models escalated use. nih.govnih.gov Crucially, this reduction in cocaine intake occurred without affecting general locomotion, suggesting the effect was specific to the motivation for the drug rather than a general motor impairment. nih.gov In contrast, mavoglurant had no effect on cocaine self-administration in the ShA group. nih.gov

These findings suggest that the mGluR5 receptor is functionally involved in the escalated phase of cocaine self-administration, which is more characteristic of addiction. nih.govnih.gov The research supports the development of further clinical trials to evaluate mavoglurant's potential as a therapeutic for CUD, targeting the glutamatergic dysregulation that underlies the disorder. nih.govbiospace.com

Table 3: Research Findings of Mavoglurant in Addiction Neurobiology

| Study Type | Model/Subject | Key Findings | Implication for Pathophysiology | Reference(s) |

|---|---|---|---|---|

| Preclinical | Rats with long access (LgA) to cocaine self-administration | Mavoglurant dose-dependently reduced cocaine self-administration. | Supports the hypothesis that mGluR5 is critically involved in the escalated, addiction-like state of drug use. | nih.govnih.gov |

| Preclinical | Rats with short access (ShA) to cocaine self-administration | Mavoglurant had no effect on cocaine self-administration. | Suggests mGluR5's role is more prominent in the neuroadaptations underlying addiction rather than casual drug use. | nih.gov |

| Preclinical | Rats with long access (LgA) to cocaine self-administration | The effect of mavoglurant was not associated with changes in general locomotion. | Indicates the drug's effect is on drug-seeking motivation, not a general motor suppressant effect, strengthening its relevance to addiction neurobiology. | nih.gov |

Understanding Synaptic Plasticity Mechanisms

Research utilizing mavoglurant has provided significant insights into the fundamental mechanisms of synaptic plasticity, the process by which synapses strengthen or weaken over time, forming the basis of learning and memory. scian.cl The mGluR5 receptor is deeply implicated in a specific form of synaptic plasticity known as long-term depression (LTD), which involves protein synthesis. nih.gov

In the context of Fragile X syndrome, the absence of FMRP leads to unchecked mGluR5-dependent protein synthesis, resulting in abnormal synaptic plasticity. jci.orgnih.gov Preclinical studies using mavoglurant were critical in dissecting this mechanism. By selectively blocking mGluR5, mavoglurant was shown to correct the excessive LTD and reverse related structural abnormalities in the dendritic spines of Fmr1 knockout mice. nih.govethz.chnih.gov This demonstrated a direct causal link between hyperactive mGluR5 signaling and the specific synaptic pathophysiology seen in this disorder.

Furthermore, research extended beyond the single-synapse level to examine brain-wide functional networks. A study using resting-state fMRI in Fmr1 knockout mice found that mavoglurant could re-establish normal patterns of brain connectivity within specific circuits. ethz.ch This finding was crucial as it showed that inhibiting mGluR5 could restore function at a systems level, bridging the gap between molecular mechanisms at the synapse and broader brain function. ethz.ch The use of mavoglurant as a research tool has thus been invaluable for confirming the role of mGluR5 in regulating protein synthesis-dependent synaptic plasticity and demonstrating how its dysregulation can alter large-scale neural circuit function. ethz.chnih.gov

Summary of Research Findings and Future Directions

Mavoglurant (B1676221) has been a pivotal research tool that has significantly contributed to our understanding of the role of mGluR5 in the brain. While it did not achieve regulatory approval for the primary indications it was developed for, the knowledge gained from its extensive preclinical and clinical investigation remains valuable.

The journey of Mavoglurant highlights the complexities of translating findings from animal models to human clinical trials, particularly in genetically and phenotypically diverse conditions like Fragile X syndrome. The discrepancy between promising preclinical data and the results of large-scale clinical trials has spurred important discussions about trial design, patient selection, and the choice of outcome measures in neurodevelopmental and psychiatric disorders. bohrium.comfraxa.org

Future research involving mGluR5 antagonists may benefit from more targeted approaches, potentially identifying specific patient subpopulations who are more likely to respond. stalicla.com The ongoing investigation of Mavoglurant in substance use disorders indicates that this compound may yet find a therapeutic niche. stalicla.comnih.gov The extensive data generated from the Mavoglurant research program will continue to inform the development of the next generation of therapies targeting the glutamatergic system.

Table of Compounds Mentioned

| Compound Name | Alias/Code Name | Class/Mechanism of Action |

|---|---|---|

| Mavoglurant | AFQ056 | Selective, non-competitive mGluR5 antagonist wikipedia.org |

| L-DOPA | Levodopa | Dopamine (B1211576) precursor tandfonline.com |

| Amantadine | Non-selective NMDA receptor antagonist tandfonline.com | |

| MPEP | mGluR5 negative allosteric modulator tandfonline.com | |

| MTEP | mGluR5 negative allosteric modulator tandfonline.com | |

| Rasagiline | MAO-B inhibitor tandfonline.com | |

| TC-8831 | Nicotinic receptor agonist tandfonline.com | |

| Semaglutide | Ozempic, Wegovy | GLP-1 receptor agonist alzheimers.org.uk |

| Moxifloxacin | Fluoroquinolone antibiotic ncats.io | |

| [11C]-ABP688 | PET radioligand for mGluR5 researchgate.net | |

| [3H]-AAE327 | Allosteric binding ligand medchemexpress.com |

Comparative Preclinical Pharmacology of Mglur5 Modulators, Including Mavoglurant Afq 056

Comparison with Prototypic mGluR5 Antagonists (e.g., MPEP, CTEP)

Mavoglurant (B1676221) demonstrates significant advantages over first-generation mGluR5 antagonists like MPEP (2-methyl-6-(phenylethynyl)pyridine) in terms of both its pharmacokinetic profile and its specificity. In vitro, Mavoglurant exhibits a potent inhibition of human mGluR5 with an IC50 of 30 nM in a functional assay. nih.gov Crucially, it shows high selectivity for mGluR5 over other mGluR subtypes, ionotropic glutamate (B1630785) receptors (iGluRs), and a broad panel of 238 other central nervous system-relevant receptors, transporters, and enzymes. nih.gov

In vivo studies in rats revealed that Mavoglurant has an improved pharmacokinetic profile compared to MPEP. nih.gov This enhancement is a critical factor for its potential as a therapeutic agent. Furthermore, in a mouse model of stress-induced hyperthermia, Mavoglurant demonstrated efficacy, highlighting its activity in a functional in vivo assay. nih.gov

CTEP (2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine), another potent and selective mGluR5 NAM, is noted for its long half-life, which makes it a valuable tool for preclinical research requiring sustained receptor antagonism. While direct head-to-head preclinical studies with Mavoglurant are not extensively detailed in the public domain, the distinct pharmacokinetic profiles suggest different potential applications and dosing strategies.

| Compound | Mechanism of Action | In Vitro Potency (IC50) | Selectivity | Key Preclinical Findings |

|---|---|---|---|---|

| Mavoglurant (AFQ056) | Non-competitive mGluR5 NAM | 30 nM (human mGluR5) | High selectivity over other mGluRs, iGluRs, and a large panel of CNS targets | Improved pharmacokinetic profile in rats compared to MPEP; efficacious in mouse stress-induced hyperthermia model |

| MPEP | Non-competitive mGluR5 NAM | Potent mGluR5 antagonist | Known to have off-target effects, including on NMDA receptors | Widely used as a research tool but with limitations due to off-target activities |

| CTEP | Non-competitive mGluR5 NAM | Potent and selective mGluR5 NAM | High selectivity for mGluR5 | Long half-life, making it suitable for chronic preclinical studies |

Differentiation from Other mGluR5 Negative Allosteric Modulators (e.g., MRZ-8456, Dipraglurant)

Mavoglurant has been compared with other novel mGluR5 NAMs, such as MRZ-8456 and Dipraglurant, in various preclinical models.

In a mouse model of Fragile X syndrome, both Mavoglurant and MRZ-8456 demonstrated similar pharmacokinetic profiles. Furthermore, both compounds were effective in attenuating audiogenic seizures and rescuing the abnormal dendritic spine phenotype associated with this condition. This suggests that despite potential structural differences, these two NAMs can elicit comparable beneficial effects in a disease-relevant model.

| Compound | Key Differentiating Preclinical Findings |

|---|---|

| Mavoglurant (AFQ056) | Similar pharmacokinetic profile and efficacy to MRZ-8456 in a Fragile X mouse model. |

| MRZ-8456 | Comparable efficacy to Mavoglurant in attenuating seizures and correcting dendritic spine abnormalities in a Fragile X mouse model. |

| Dipraglurant | Demonstrated anxiolytic and antidepressant-like effects in preclinical rodent models. |

Structure-Activity Relationship (SAR) insights from Mavoglurant's development

The development of Mavoglurant involved a systematic exploration of the structure-activity relationship (SAR) to optimize its potency, selectivity, and pharmacokinetic properties. The starting point for its discovery was a high-throughput screening (HTS) campaign that identified a lead compound.

The core of Mavoglurant is a pyridylethynyl-amide scaffold. The SAR studies revealed several key structural features crucial for its activity:

The Pyridine (B92270) Ring: The methyl group on the pyridine ring was found to be important for potency.

The Ethynyl (B1212043) Linker: The rigid ethynyl linker correctly orients the two aromatic rings, which is essential for binding to the allosteric site of the mGluR5 receptor.

The Phenyl Ring: Substitution on the phenyl ring significantly influences potency and metabolic stability. The introduction of a fluorine and an iodine atom at specific positions on the phenyl ring was a critical optimization step. This halogenation pattern enhanced the compound's potency and improved its metabolic profile. Specifically, the 2-fluoro-4-iodo substitution on the phenyl ring was identified as optimal.

The Amide Moiety: Modifications to the amide portion of the molecule were also explored to fine-tune the compound's properties, including its solubility and permeability, which are important for oral bioavailability.

Through this iterative process of chemical synthesis and biological testing, the lead compound was optimized into Mavoglurant, a potent and selective mGluR5 NAM with a favorable preclinical profile.

Translational Challenges and Research Implications for Basic Science

Discrepancies Between Robust Preclinical Findings and Translational Research Questions

Mavoglurant (B1676221), a selective metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonist, emerged from a strong preclinical foundation rooted in the mGluR theory of Fragile X Syndrome. This theory posits that the absence of the Fragile X Mental Retardation Protein (FMRP) leads to exaggerated mGluR5 signaling, causing altered synaptic plasticity and other neurodevelopmental abnormalities characteristic of FXS nih.gov.

Preclinical studies in Fmr1 knockout mice, the primary animal model for FXS, demonstrated robust and promising results. Research indicated that mavoglurant could rescue key pathological features, including the abnormal architecture of dendritic spines, and restore normal social behaviors fragilexnewstoday.comnih.govnih.gov. Chronic administration of mavoglurant was shown to normalize sociability behavior in Fmr1 knockout mice to the levels of their wild-type counterparts nih.gov. These encouraging findings, replicated in over 40 scientific papers on various FXS animal models, generated cautious optimism and spurred significant investment in clinical development nih.govrush.edunih.gov.

However, this preclinical success did not translate to human trials. Two large, multicenter, randomized, double-blind, placebo-controlled Phase IIb studies in adolescents and adults with FXS failed to meet their primary efficacy endpoint nih.govmdedge.comfrontiersin.org. The studies were designed to confirm an earlier post-hoc analysis that suggested mavoglurant improved behavioral symptoms in patients with a completely methylated FMR1 gene nih.govmdedge.com. Despite being well-tolerated, mavoglurant showed no statistically significant improvement over placebo on the Aberrant Behavior Checklist-Community Edition, FXS-specific algorithm (ABC-C(FX)) after 12 weeks of treatment nih.govmdedge.com. This stark discrepancy between the consistent, positive results in animal models and the negative outcomes in well-designed clinical trials raised fundamental questions about the validity of the mGluR theory in humans and the translational pipeline for neurodevelopmental disorders nih.govmdedge.com.

Table 1: Comparison of Preclinical and Clinical Findings for Mavoglurant in Fragile X Syndrome

| Feature | Preclinical Findings (Fmr1 Knockout Mice) | Clinical Trial Findings (Adolescents & Adults with FXS) |

|---|---|---|

| Mechanism of Action | Antagonism of overactive mGluR5 signaling nih.gov | Assumed to be antagonism of mGluR5 signaling nih.gov |

| Effect on Neuropathology | Rescued abnormal dendritic spine architecture nih.gov | Not directly measured in large behavioral trials |

| Behavioral Outcomes | Restored social behavior to wild-type levels nih.gov; Improved multiple FXS-related phenotypes rush.edu | No significant improvement in behavioral symptoms on the ABC-C(FX) scale compared to placebo nih.govnih.govmdedge.com |

Critical Re-evaluation of Animal Models as Predictive Tools for Human Pathophysiology

The failure of mavoglurant has necessitated a critical re-evaluation of the animal models used in drug discovery for neurodevelopmental disorders rush.edufragilexnewstoday.com. While Fmr1 knockout mice exhibit many features analogous to human FXS and have been invaluable for understanding the basic biology of the disorder, their predictive validity for therapeutic outcomes in humans is now taconic.com. The stark contrast between outcomes in mice and humans suggests that these models may not fully recapitulate the complexity of human pathophysiology mdedge.comfragilexnewstoday.com.

Several factors may contribute to this translational disconnect:

Biological Complexity : The genetic background and environmental interactions in humans are vastly more complex than in laboratory animals. The mGluR5 pathway, while clearly important in rodent models, may play a different or less central role in the manifestation of FXS symptoms in humans mdedge.com.

Circuit-Level Effects : Research in FXS mice has shown that while mavoglurant could restore functionality in sensory-related neural networks, it failed to correct connectivity in cognition-related brain regions like the anterior-posterior cingulate network fragilexnewstoday.com. This highlights that even within the animal model, the drug's effects are not uniform across all affected neural circuits.

Behavioral Correlates : A significant finding in preclinical work was that the observed restoration of brain connectivity in mice did not always translate into corresponding behavioral improvements fragilexnewstoday.com. This points to a challenging gap between correcting molecular or circuit-level deficits and altering complex, established behaviors, a gap that likely widens significantly when translating from mice to humans fragilexnewstoday.com.

This experience underscores that while animal models are essential, an overreliance on them can be misleading frontiersin.org. It highlights the need for a multifactorial approach to validation, considering not just the biological mechanisms (construct validity) and phenotypic similarities (face validity), but also rigorously questioning the ability to predict therapeutic response in humans (predictive validity) taconic.com.

Factors Influencing Translational Gaps in Neurodevelopmental Disorder Research (e.g., age of intervention, treatment duration, model validity)

The translational failure of mavoglurant is likely multifactorial, with several key aspects of the clinical trial design and the nature of neurodevelopmental disorders contributing to the outcome.

Age of Intervention : FXS is a lifelong neurodevelopmental disorder nih.gov. Preclinical data suggested that earlier intervention might yield greater effects nih.govmdedge.com. The pivotal clinical trials, however, were conducted in adolescents and adults (ages 12 to 45) nih.gov. It is plausible that by this age, critical developmental windows have passed, and the underlying neural circuitry is less amenable to pharmacological modulation. The brain abnormalities resulting from the absence of FMRP may be less reversible in mature brains compared to developing ones.

Treatment Duration : The core Phase IIb studies had a treatment duration of 12 weeks nih.govfragilexnewstoday.com. This relatively short timeframe may be insufficient to produce meaningful behavioral changes in individuals with a chronic, deeply established condition fragilexnewstoday.comnih.gov. In open-label extension studies where patients received mavoglurant for much longer periods (mean exposure over 500 days), gradual and consistent behavioral improvements were observed that were numerically superior to those seen in the placebo arms of the shorter core studies nih.gov. Although these extension studies lacked a placebo control, they suggest that longer-term treatment might be necessary to observe benefits.

Validity of Outcome Measures : The primary endpoint in the failed trials was the ABC-C(FX), a caregiver-reported checklist nih.gov. While a validated instrument, such subjective scales can be influenced by high placebo effects and may lack the sensitivity to detect subtle but meaningful pharmacological effects. In a separate study using a more objective biomarker, eye-tracking, mavoglurant treatment was found to significantly increase the time patients spent looking at the eye regions of human faces compared to placebo rush.edu. This suggests the drug was engaging its target in the brain and modulating a core feature of social avoidance in FXS, even though this effect was not captured by the broader behavioral checklists used in the larger trials rush.edu.

Table 2: Potential Factors Contributing to the Translational Gap in Mavoglurant Research

| Factor | Issue in Clinical Trials | Implication for Basic Science |

|---|---|---|

| Age of Intervention | Participants were adolescents and adults (12-45 years) nih.gov. | Research should focus on defining critical developmental windows for therapeutic intervention in animal models. |

| Treatment Duration | 12-week trial duration may have been too short for a chronic disorder fragilexnewstoday.comnih.gov. | Preclinical models should investigate the effects of long-term vs. short-term treatment on reversing established deficits. |

| Model Validity | Fmr1 knockout mouse model showed robust effects not seen in humans mdedge.comfragilexnewstoday.com. | A need to develop and validate animal models with better predictive power and to use multiple complementary models taconic.com. |

| Outcome Measures | Reliance on subjective, caregiver-rated behavioral scales nih.govmdedge.com. | Basic science should focus on identifying and validating objective biomarkers (e.g., EEG, eye-tracking) in animal models that can be translated to human studies rush.edu. |

Acquired Treatment Resistance Mechanisms in Preclinical Models

There is a lack of specific research in the available literature detailing acquired treatment resistance to mavoglurant in preclinical models of Fragile X Syndrome. The primary issue identified with mavoglurant was not a loss of efficacy over time in responsive models, but rather a fundamental failure to translate efficacy from animal models to human patients.

The concept of acquired treatment resistance is more extensively studied in other fields, such as oncology. In preclinical cancer models, resistance to targeted therapies often develops through specific molecular mechanisms. For instance, in models of non-small-cell lung cancer treated with EGFR inhibitors, resistance can emerge through the activation of alternative signaling pathways (e.g., involving MET, AXL, or the RAS/MAPK cascade) or through histological transformations of the cancer cells frontiersin.orgeurekalert.org. These preclinical models are crucial for identifying such resistance mechanisms and for testing drug combinations that can overcome them researchgate.net.

Future Directions in Preclinical and Mechanistic Research with Mavoglurant Afq 056

Elucidating Subgroup-Specific Preclinical Responses (e.g., genetic modifiers in animal models)

Clinical trials with Mavoglurant (B1676221) yielded variable responses among participants, suggesting that underlying biological differences may influence treatment efficacy. An early hypothesis centered on the methylation status of the FMR1 gene, but this was not confirmed in larger trials. nih.gov Future preclinical research must model this human heterogeneity more effectively.

By utilizing different genetic backgrounds in Fmr1 KO mouse models, researchers can investigate how genetic modifiers influence the core phenotypes and the response to Mavoglurant. This approach could help identify genetic factors that confer sensitivity or resistance to mGluR5 antagonism. Such studies may reveal why the therapeutic strategy showed promise in certain preclinical contexts but failed in the broader human population, which is genetically diverse. escholarship.org This could pave the way for a more personalized medicine approach, where treatment is targeted to genetically defined subgroups.

Exploring Combined Pharmacological Approaches in Animal Models

Given the complexity of the pathophysiology in disorders like FXS, targeting a single receptor may be insufficient. Future preclinical studies should explore the potential of Mavoglurant in combination with drugs that act on complementary signaling pathways. For instance, compounds that modulate GABAergic signaling (such as arbaclofen) or other pathways dysregulated in FXS, like the ERK/MAPK and mTOR pathways (potentially targeted by drugs like lovastatin (B1675250) or metformin), could have synergistic effects when combined with mGluR5 inhibition. nih.govescholarship.orgnih.gov Animal models provide an ideal platform to test these combined pharmacological strategies, assessing whether they offer superior efficacy in correcting synaptic and behavioral deficits compared to monotherapy.

Advanced Preclinical Methodologies for Assessing Synaptic and Circuitry Effects

While initial preclinical work demonstrated that Mavoglurant could rescue abnormal dendritic spine architecture, future research can leverage more advanced techniques to gain a deeper understanding of its effects on neural circuits. nih.gov

Functional Neuroimaging: High-resolution functional magnetic resonance imaging (fMRI) in rodent models can map brain-wide changes in neural network connectivity. One such study has already shown that Mavoglurant selectively rescued functional connectivity in sensory networks but not in cognitive networks in Fmr1 KO mice. fragilexnewstoday.com Future studies could expand on this to understand how mGluR5 modulation impacts different brain circuits underlying specific behavioral domains.

In Vivo Two-Photon Microscopy: This technique allows for the real-time visualization of synaptic structures and activity in the brains of living animals. It could be used to longitudinally track how Mavoglurant affects synaptic plasticity, spine dynamics, and neuronal activity in specific circuits over time, providing unprecedented insight into its mechanism of action at the synaptic level.

Research into mGluR5-Independent Mechanisms or Off-Target Effects Relevant to Pathophysiology

Mavoglurant is characterized as a highly selective mGluR5 antagonist. patsnap.comnih.gov The vast majority of preclinical research has focused on this on-target mechanism. However, the disconnect between robust preclinical efficacy and clinical failure necessitates a thorough exclusion of other potential biological effects. Future mechanistic studies could be designed to systematically screen for off-target binding or mGluR5-independent functional effects. While no significant off-target activity has been reported as relevant to its primary investigations, comprehensive profiling is crucial to fully understand the compound's biological impact and to ensure that no unexamined effects contributed to the clinical outcomes.

Q & A

Q. What experimental approaches are used to determine the mechanism of action of mavoglurant as an mGluR5 antagonist?

Mavoglurant's mechanism is typically investigated through in vitro receptor binding assays (e.g., radioligand displacement studies) and in vivo behavioral models. For example, selectivity for mGluR5 is confirmed using IC50 values against a panel of 238 targets, with >300-fold selectivity reported . Synaptic plasticity assays in Fragile X Syndrome (FXS) animal models (e.g., FMR1 knockout mice) are critical for validating its ability to rescue dendritic spine abnormalities and behavioral deficits .

Q. How is mavoglurant’s efficacy assessed in preclinical models of levodopa-induced dyskinesia (LID)?

Preclinical efficacy in LID involves measuring dyskinesia severity using scales like the Modified Abnormal Involuntary Movement Scale (mAIMS) in primate models. Dose-response studies compare mavoglurant’s ability to reduce dyskinesia without compromising levodopa’s antiparkinsonian effects. Behavioral assays are paired with striatal glutamate signaling analysis to confirm target engagement .

Q. What study designs are employed in Phase II clinical trials for mavoglurant in FXS?

Phase II trials typically use randomized, double-blind, placebo-controlled designs with primary endpoints such as the Aberrant Behavior Checklist–Community edition FXS-specific algorithm (ABC-CFX). Subgroup stratification by FMR1 methylation status (fully vs. partially methylated) is critical, as efficacy may vary with epigenetic modifications .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy outcomes across mavoglurant trials for Parkinson’s disease (PD)?

Contradictions (e.g., positive mAIMS results vs. null UPDRS-IV outcomes) require sensitivity analyses and meta-regression. For instance, pooled data from six trials (n=485 PD patients) showed heterogeneity (I²=65%), prompting subgroup analyses of dosing regimens (25–200 mg) and trial duration. Meta-analytic models should account for variability in dyskinesia scales (e.g., Lang-Fahn vs. mAIMS) .

Q. What methodological challenges arise in translating preclinical mGluR5 antagonist findings to clinical success in FXS?

Key challenges include:

- Species differences : Murine synaptic plasticity assays may not fully replicate human neurobehavioral outcomes.

- Outcome measures : Preclinical social behavior tests (e.g., mouse ultrasonic vocalizations) lack direct clinical analogs.

- Trial duration : Short-term animal studies (weeks) vs. long-term human trials (months/years) may miss delayed therapeutic effects .

Q. How should researchers optimize dosing regimens for mavoglurant in heterogeneous patient populations?

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential. For example, eye-tracking studies in FXS trials (n=57) used mixed-effects regression to analyze dose-dependent changes in visual attention (25–100 mg doses). Covariates like CYP2C19 metabolizer status (affecting drug clearance) must be incorporated to avoid underdosing/toxicity .

Q. What statistical methods address repeated-measures data in mavoglurant clinical trials?

Mixed-effects regression models (e.g., linear mixed models with REML estimation) account for repeated measures (e.g., ABC-CFX scores at baseline and follow-up). Random effects for site-specific variability and fixed effects for treatment × time interactions improve robustness. Data transformations (e.g., square root for fixation counts) address skewness .

Data Contradiction and Analysis

Q. Why did mavoglurant fail Phase IIb FXS trials despite promising preclinical and early clinical data?

Potential factors include:

Q. How can meta-analyses clarify mavoglurant’s efficacy profile across disparate trials?

Pooling data using random-effects models (e.g., DerSimonian-Laird) quantifies overall effect sizes while accommodating heterogeneity. For PD trials, meta-analysis (MD=−2.53, 95% CI [−4.23, −0.82]) favored mavoglurant for mAIMS but not UPDRS-IV, highlighting scale-dependent outcomes. Sensitivity analyses excluding outlier studies reduce bias .

Methodological Recommendations

Q. What strategies improve the validity of dyskinesia scales in mavoglurant trials?

Harmonize scales across trials (e.g., mAIMS for PD, ABC-CFX for FXS) and validate against objective biomarkers (e.g., striatal glutamate levels via MRS). Blinded video ratings by multiple raters with inter-rater reliability checks reduce measurement error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products